Cas no 203049-71-2 (2,5-dibromothieno[2,3-d][1,3]thiazole)

2,5-Dibromothieno[2,3-d][1,3]thiazole is a heterocyclic compound featuring a fused thienothiazole core with bromine substituents at the 2- and 5-positions. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The bromine atoms enable further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the development of advanced materials and pharmaceuticals. Its rigid, electron-deficient scaffold is advantageous in designing conjugated polymers or small-molecule semiconductors for optoelectronic applications. The compound's stability and well-defined reactivity profile ensure consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2,5-dibromothieno[2,3-d][1,3]thiazole structure
203049-71-2 structure
Product Name:2,5-dibromothieno[2,3-d][1,3]thiazole
CAS No:203049-71-2
MF:C5HBr2NS2
MW:299.01
CID:5093202
Update Time:2025-06-13

2,5-dibromothieno[2,3-d][1,3]thiazole Chemical and Physical Properties

Names and Identifiers

    • 2,5-dibromothieno[2,3-d][1,3]thiazole
    • 2,5-Dibromothieno[2,3-d]thiazole
    • Inchi: 1S/C5HBr2NS2/c6-3-1-2-4(10-3)8-5(7)9-2/h1H
    • InChI Key: QXGLCTPPOGYHKH-UHFFFAOYSA-N
    • SMILES: S1C2C=C(Br)SC=2N=C1Br

2,5-dibromothieno[2,3-d][1,3]thiazole Pricemore >>

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Additional information on 2,5-dibromothieno[2,3-d][1,3]thiazole

Introduction to 2,5-dibromothieno[2,3-d][1,3]thiazole (CAS No. 203049-71-2)

2,5-dibromothieno[2,3-d][1,3]thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 203049-71-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thienothiazole class, a structural motif known for its broad spectrum of biological activities. The presence of bromine substituents at the 2 and 5 positions enhances its reactivity and makes it a valuable scaffold for further chemical modifications.

The thienothieno[2,3-d][1,3]thiazole core structure is a fused ring system consisting of a thiophene ring connected to a benzothiazole ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for drug discovery. The bromine atoms not only serve as handles for further functionalization but also contribute to the compound's stability and solubility in various organic solvents.

Recent advancements in medicinal chemistry have highlighted the potential of thienothieno[2,3-d][1,3]thiazole derivatives as inhibitors of key biological targets. For instance, studies have demonstrated that modifications of this scaffold can lead to compounds with potent antimicrobial and anti-inflammatory properties. The brominated derivatives, in particular, have shown enhanced binding affinity to certain protein targets due to the electron-withdrawing nature of bromine.

In the context of drug development, 2,5-dibromothieno[2,3-d][1,3]thiazole has been explored as a precursor for synthesizing novel therapeutic agents. Researchers have leveraged its structural features to design molecules that interact with enzymes and receptors involved in metabolic disorders and cancer. The bromine atoms facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing complex organic molecules.

The pharmacological profile of 2,5-dibromothieno[2,3-d][1,3]thiazole has been investigated through both computational and experimental approaches. Molecular docking studies have predicted its binding interactions with various protein targets, while in vitro assays have provided insights into its biological activity. These studies suggest that this compound may exhibit inhibitory effects on kinases and other enzymes implicated in signal transduction pathways.

One notable application of thienothieno[2,3-d][1,3]thiazole derivatives is in the development of antitumor agents. The ability of these compounds to disrupt microtubule formation and inhibit cell proliferation has been reported in several preclinical studies. The bromine substituents play a crucial role in modulating the pharmacokinetic properties of these derivatives, enhancing their bioavailability and target specificity.

The synthesis of 2,5-dibromothieno[2,3-d][1,3]thiazole involves multi-step organic transformations that highlight the versatility of this scaffold. Starting from commercially available thiophene derivatives, the introduction of bromine atoms can be achieved through electrophilic aromatic substitution reactions. Subsequent cyclization steps afford the desired thienothieno[2,3-d][1,3]thiazole core structure.

The compound's chemical stability under various conditions has been assessed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses confirm the structural integrity of 2,5-dibromothieno[2,3-d][1,3]thiazole and provide insights into its conformational preferences. Additionally, thermal gravimetric analysis (TGA) has demonstrated its robustness under high temperatures

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